1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde
Description
1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position, a formyl group at the 4-position, and a 5-nitrofuran-2-yl moiety at the 5-position. The nitrofuran group is notable for its electron-withdrawing properties and is frequently associated with antimicrobial activity.
Properties
CAS No. |
61619-61-2 |
|---|---|
Molecular Formula |
C9H7N3O4 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
1-methyl-5-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H7N3O4/c1-11-9(6(5-13)4-10-11)7-2-3-8(16-7)12(14)15/h2-5H,1H3 |
InChI Key |
HIQTWSGCRKZLIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the nitrofuran and carbaldehyde groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
The biological activity and chemical properties of pyrazole-4-carbaldehydes are highly dependent on substituents at the 1-, 3-, and 5-positions. Below is a detailed comparison with key analogs:
Substituent Effects on Antimicrobial Activity
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a)
- Activity : Exhibits MIC values of 1–4 µg/mL against bacterial strains, surpassing clotrimazole in potency .
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- Substituents : 4-Isopropylbenzyl at the 1-position, 4-fluorophenyl at the 3-position.
- Activity: Demonstrates superior efficacy against P. aeruginosa, B. subtilis, and S. aureus compared to ampicillin .
- Key Difference : The 4-fluorophenyl and bulky benzyl groups may enhance lipophilicity, improving membrane penetration but diverging from the nitrofuran’s mechanism.
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (5b)
- Substituents : Thiophen-2-yl at the 3-position.
- Activity : Comparable to amoxicillin against bacterial strains (MIC = 32 µg/mL) but moderate against fungi .
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- Substituents : Trifluoromethyl at the 5-position.
- Structural Note: The trifluoromethyl group is a strong electron-withdrawing substituent, similar to nitro in nitrofuran.
- Implication : Such groups may enhance stability and interaction with microbial targets but differ in spatial and electronic effects .
Role of the Nitrofuran Moiety
The 5-nitrofuran-2-yl group in the target compound distinguishes it from analogs with simple furan or thiophene substituents. Nitrofurans are known to undergo microbial nitroreduction, generating reactive intermediates that damage DNA or inhibit enzymes. This mechanism likely amplifies antimicrobial activity compared to non-nitro derivatives. For example:
- 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) : Lacks nitro, yet still shows potent activity (MIC 1–4 µg/mL) .
- Target Compound : The nitro group may further lower MIC values or broaden the spectrum, though direct data are needed.
N-Substituent Effects
- Methyl Group (Target Compound) : The 1-methyl group may reduce metabolic degradation compared to bulkier N-substituents (e.g., benzyl in ), enhancing bioavailability.
Biological Activity
1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a nitrofuran moiety and a pyrazole ring contributes to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 206.15 g/mol. The structural characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.15 g/mol |
| CAS Number | 61619-55-4 |
| LogP | 1.91360 |
The biological activity of this compound is primarily attributed to the generation of reactive oxygen species (ROS) through the nitrofuran moiety. This process can lead to oxidative stress within cells, damaging cellular components and inducing apoptosis. Additionally, the compound may modulate specific enzymatic activities and cellular pathways, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial effects. For instance, studies have shown that pyrazole derivatives can inhibit various bacterial strains such as Escherichia coli and Staphylococcus aureus . The compound's ability to generate ROS contributes significantly to its antimicrobial efficacy.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. A notable study demonstrated that pyrazole derivatives could induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when used in combination with doxorubicin, showcasing a synergistic effect . The mechanisms involved include the modulation of apoptotic pathways and direct cytotoxic effects on cancer cells.
Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial activity of several pyrazole derivatives, this compound was tested against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective inhibition against S. aureus and E. coli at concentrations lower than standard antibiotics .
Study 2: Anticancer Synergy
A study focused on the combination therapy using this compound with doxorubicin showed enhanced cytotoxicity in cancer cell lines compared to doxorubicin alone. This research highlighted the potential for this compound as an adjunctive treatment in chemotherapy regimens for breast cancer .
Q & A
Q. What are the primary synthetic routes for preparing 1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation of a pre-synthesized pyrazole precursor (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) using POCl₃ and DMF under reflux. Alternatively, nucleophilic substitution of a halogenated pyrazole-4-carbaldehyde (e.g., 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehyde) with 5-nitrofuran-2-yl derivatives in the presence of K₂CO₃ as a base catalyst is effective .
-
Optimization Tips :
-
Temperature : Maintain reflux (80–100°C) to ensure reactivity without decomposition.
-
Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) for better nucleophilic displacement.
-
Catalyst : Adjust K₂CO₃ stoichiometry (1.2–1.5 equiv.) to balance reactivity and byproduct formation.
Table 1 : Comparison of Synthetic Methods
Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., nitrofuran C-H coupling at δ 7.5–8.5 ppm, pyrazole methyl at δ 2.3–2.5 ppm) .
- IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520, 1340 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm molecular geometry (e.g., dihedral angle between pyrazole and nitrofuran rings ~15–25°) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of unexpected byproducts during the synthesis of this compound?
- Methodological Answer : Competing pathways may arise due to:
- Electrophilic Intermediates : Over-formylation at the pyrazole C3 position under prolonged Vilsmeier-Haack conditions .
- Nucleophilic Competing Sites : Attack of 5-nitrofuran-2-yl at pyrazole C3 instead of C5 due to steric hindrance from the methyl group .
- Mitigation : Use steric directing groups (e.g., bulky aryl substituents) or lower reaction temperatures to suppress side pathways.
Q. How do computational models predict the reactivity of the nitrofuran and aldehyde groups in this compound?
- Methodological Answer :
- DFT Calculations : Evaluate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. The nitrofuran’s electron-withdrawing nature reduces electron density at the aldehyde, making it less reactive toward nucleophiles like amines .
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial nitroreductases) to prioritize derivatives for synthesis .
Q. What strategies reconcile discrepancies in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may stem from:
- Assay Conditions : Varying pH or redox environments alter nitro group reduction efficacy (critical for antiparasitic activity) .
- Solution Stability : Aldehyde oxidation to carboxylic acid under aerobic conditions may reduce bioactivity .
- Resolution Steps :
Standardize assay protocols (e.g., anaerobic conditions for nitroreductase studies).
Monitor compound stability via HPLC at multiple timepoints .
Q. What are the implications of the nitrofuran moiety’s electronic effects on the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the furan ring, hindering traditional cross-coupling (e.g., Suzuki). Instead:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
